molecular formula C18H15N3O3S3 B2595117 2-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 886921-66-0

2-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2595117
CAS No.: 886921-66-0
M. Wt: 417.52
InChI Key: YRHAVZUADGQIML-UHFFFAOYSA-N
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Description

2-Ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole core. Such structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfone groups participate in hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

2-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-3-27(23,24)14-7-5-4-6-11(14)17(22)21-18-20-13-9-8-12-15(16(13)26-18)25-10(2)19-12/h4-9H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHAVZUADGQIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole core and the introduction of the ethylsulfonyl and methyl groups. The final product is often obtained through coupling reactions under controlled conditions to ensure high yield and purity. The unique combination of functional groups in this compound contributes to its diverse biological activities.

Recent studies have highlighted the biological activity of benzothiazole derivatives, including 2-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide. Key areas of application include:

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer effects. A study evaluated various derivatives against human cancer cell lines (A431 and A549) using the MTT assay. The results demonstrated that certain derivatives effectively inhibited cell proliferation and induced apoptosis through mechanisms involving the AKT and ERK signaling pathways.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound B7A4311.0AKT/ERK inhibition
Compound 4iA5492.5Apoptosis induction
2-Ethylsulfonyl-N-(7-methyl...)TBDTBDTBD

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Several studies have shown that benzothiazole derivatives possess antibacterial and antifungal activities. For example, a series of thiazole-quinolinium derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria, revealing promising results.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameMicroorganism TestedMIC (µg/mL)Type of Activity
Compound AStaphylococcus aureus25Antibacterial
Compound BEscherichia coli30Antibacterial
2-Ethylsulfonyl-N-(7-methyl...)TBDTBDTBD

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, benzothiazole derivatives are being investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

Several case studies have been documented showcasing the efficacy of benzothiazole derivatives in treating various conditions:

  • Anticancer Efficacy : In a study published in Cancer Letters, a derivative similar to 2-ethylsulfonyl-N-(7-methyl...) was shown to significantly reduce tumor growth in xenograft models by targeting specific signaling pathways.
  • Antimicrobial Potential : A recent investigation published in Journal of Medicinal Chemistry highlighted the antibacterial effectiveness of a related compound against resistant strains of bacteria, emphasizing its potential as a lead compound for drug development.
  • Anti-inflammatory Properties : Research published in European Journal of Pharmacology demonstrated that certain benzothiazole derivatives could effectively reduce inflammation in animal models by modulating immune responses.

Mechanism of Action

The mechanism of action of 2-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of bacterial cell walls, leading to antibacterial activity .

Comparison with Similar Compounds

4-Methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

  • Substituent : Methoxy (electron-donating) vs. ethylsulfonyl (electron-withdrawing).
  • Its electron-donating nature may alter electronic distribution in the benzamide, affecting binding affinity .

7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

  • Substituent : Methylsulfanyl (thioether) and amine vs. benzamide with ethylsulfonyl.
  • Impact : The absence of the benzamide moiety eliminates hydrogen-bonding capacity, while the methylsulfanyl group increases lipophilicity. This structural simplification may reduce target engagement .

4-(Diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

  • Substituent: Diethylamino (strong electron-donating) and altered thiazolo ring fusion ([5,4-e] vs. [4,5-g]).
  • Impact: The diethylamino group enhances solubility in acidic environments via protonation.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted pKa
Target Compound C₁₈H₁₅N₃O₃S₃ 433.52 Not reported Not reported
4-Methoxy analog C₁₇H₁₃N₃O₂S₂ 379.43 Not reported Not reported
7-(Methylsulfanyl) amine C₉H₇N₃S₃ 253.37 487.6 0.75
4-(Diethylamino) analog C₂₀H₂₀N₄OS₂ 396.52 Not reported Not reported

Key Observations :

  • The target compound’s higher molecular weight (433.52 vs.
  • The ethylsulfonyl group likely improves aqueous solubility relative to methylsulfanyl but reduces it compared to diethylamino.

Biological Activity

2-Ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological mechanisms, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzamide core linked to a thiazole moiety. The presence of both ethylsulfonyl and thiazole functional groups contributes to its biological activity.

PropertyDescription
IUPAC Name This compound
Molecular Formula C17H15N3O3S3
Molecular Weight 393.49 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, influencing various signaling pathways. For instance:

  • Enzyme Inhibition : Studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could also interact with receptors that play roles in inflammatory responses.

Biological Activities

Recent research highlights several key biological activities associated with this compound:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, it demonstrated significant cytotoxic effects against Jurkat T cells and A-431 epidermoid carcinoma cells, with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
    • Molecular dynamics simulations have indicated that its binding interactions with target proteins are primarily hydrophobic in nature .
  • Antimicrobial Properties
    • In vitro studies have revealed its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to existing antibiotics .
    • The presence of electron-withdrawing groups has been linked to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Immunomodulatory Effects
    • Some derivatives of thiazole compounds have shown potential in modulating immune responses, indicating that this compound may also possess immunomodulatory properties .

Case Studies

A selection of case studies highlights the compound's efficacy in various biological contexts:

  • Case Study 1 : A study on thiazole derivatives demonstrated that modifications in the benzamide structure significantly influenced anticancer activity. The derivatives exhibited enhanced cytotoxicity against cancer cells when specific substituents were introduced .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of thiazole-containing compounds found that structural variations led to differential activity profiles against various pathogens, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Q & A

Basic: What are the common synthetic routes for 2-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions starting with the formation of the thiazolo[4,5-g]benzothiazole core. Key steps include:

  • Core formation : Cyclization of precursor amines with thiourea or thioamide derivatives under reflux in solvents like ethanol or DMF .
  • Sulfonation : Introduction of the ethylsulfonyl group via nucleophilic substitution or oxidation of thioethers using hydrogen peroxide or mCPBA in dichloroethane (DCE) .
  • Benzamide coupling : Amidation using activated carboxylic acid derivatives (e.g., benzoyl chloride) in the presence of coupling agents like DCC or EDC .
    Purification is achieved via column chromatography (e.g., ethyl acetate/hexane) or recrystallization .

Advanced: How can researchers optimize the yield of the target compound during synthesis?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCE) enhance reaction kinetics for sulfonation and coupling steps .
  • Catalyst use : Acidic (e.g., glacial acetic acid) or basic catalysts improve cyclization efficiency .
  • Temperature control : Reflux conditions (70–100°C) for cyclization, while sulfonation may require lower temps (40°C) to avoid side reactions .
  • Real-time monitoring : TLC (e.g., chloroform:methanol 7:3) tracks reaction progress .
    Post-synthesis, purity is validated via HPLC (>95%) and NMR to confirm structural integrity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₆H₁₅FN₃O₂S₂ requires exact mass 380.06 g/mol) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
  • Elemental Analysis : Validates C, H, N, S content against theoretical values .

Advanced: How to resolve discrepancies in reported biological activities of analogous compounds?

Discrepancies often arise from:

  • Purity variations : Impurities >5% skew bioactivity; use HPLC to ensure ≥95% purity .
  • Assay conditions : Standardize cell lines (e.g., HeLa for anticancer studies) and incubation times .
  • Dose-response validation : Perform IC₅₀ curves in triplicate and compare with positive controls (e.g., doxorubicin) .
  • Solvent effects : DMSO concentrations >0.1% may inhibit cellular uptake; use vehicle controls .

Advanced: What computational methods predict the interaction of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding to targets (e.g., kinase domains) using crystallographic data .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with sulfonyl groups) .
    Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Basic: What are the key structural features influencing the compound's bioactivity?

  • Thiazolo-benzothiazole core : Facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Ethylsulfonyl group : Enhances solubility and electron-withdrawing effects, improving target affinity .
  • Benzamide moiety : Allows hydrogen bonding with catalytic residues (e.g., kinases) .
    Structure-activity relationship (SAR) studies show methyl substitution at position 7 optimizes metabolic stability .

Advanced: How to design stability studies under various physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via UPLC .
  • Thermal stability : Heat at 40–60°C and analyze decomposition products with LC-MS .
  • Light exposure : Test photostability under UV/visible light using quartz cells .
  • Oxidative stress : Treat with H₂O₂ or liver microsomes to simulate metabolic breakdown .

Advanced: What strategies mitigate off-target effects in cellular assays?

  • Selectivity profiling : Screen against related targets (e.g., kinase panels) to identify cross-reactivity .
  • CRISPR knockouts : Validate target specificity using gene-edited cell lines .
  • Competitive binding assays : Use fluorescent probes (e.g., FP-based) to quantify displacement .
  • Proteomics : Identify off-target binding partners via pull-down assays and mass spectrometry .

Basic: What analytical methods quantify the compound in biological matrices?

  • LC-MS/MS : Quantifies ng/mL levels in plasma with a C18 column and ESI+ ionization .
  • Fluorescence detection : Derivatize with dansyl chloride for sensitive detection in tissue homogenates .
  • Microdialysis : Monitors real-time concentrations in vivo .

Advanced: How to evaluate environmental fate and ecotoxicological impacts?

  • Biodegradation assays : Incubate with soil microbiota and track degradation via GC-MS .
  • Aquatic toxicity : Test on Daphnia magna or zebrafish embryos to determine LC₅₀ values .
  • Bioaccumulation : Measure logP values (e.g., 3.5–4.0 predicts moderate accumulation) .
  • QSAR models : Predict environmental persistence using molecular descriptors .

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